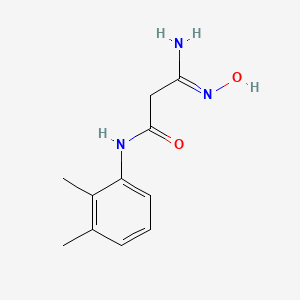
N-(2,3-dimethylphenyl)-2-(N'-hydroxycarbamimidoyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxycarbamimidoyl group attached to an acetamide backbone, with a 2,3-dimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenylamine and chloroacetyl chloride.
Formation of Intermediate: The reaction between 2,3-dimethylphenylamine and chloroacetyl chloride in the presence of a base such as triethylamine yields N-(2,3-dimethylphenyl)acetamide.
Hydroxycarbamimidoyl Group Introduction: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to introduce the hydroxycarbamimidoyl group, forming the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted acetamide derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2,3-dimethylphenyl)acetamide: Lacks the hydroxycarbamimidoyl group, making it less reactive.
N-(2,3-dimethylphenyl)-2-(N’-methoxycarbamimidoyl)acetamide: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.
Uniqueness
N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
(3Z)-3-amino-N-(2,3-dimethylphenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-7-4-3-5-9(8(7)2)13-11(15)6-10(12)14-16/h3-5,16H,6H2,1-2H3,(H2,12,14)(H,13,15) |
InChIキー |
DWAXJXOWWUCHTA-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)NC(=O)C/C(=N/O)/N)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(=NO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)
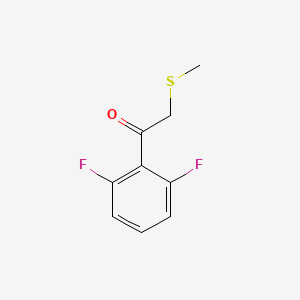
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)
![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)
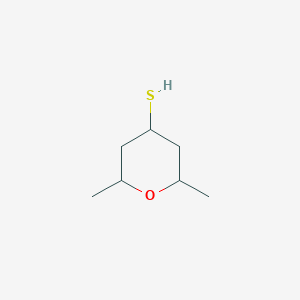

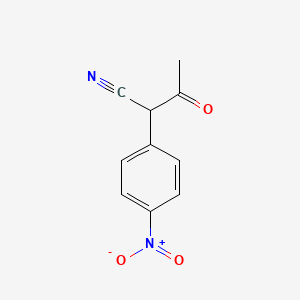
![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)

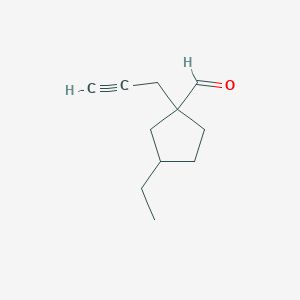
![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)

